Laurebiphenyl

Description

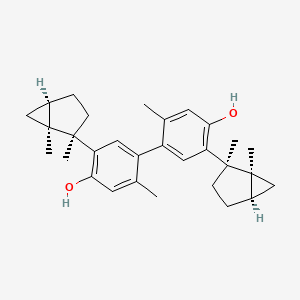

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H38O2 |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-4-[5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-4-hydroxy-2-methylphenyl]-5-methylphenol |

InChI |

InChI=1S/C30H38O2/c1-17-11-25(31)23(27(3)9-7-19-15-29(19,27)5)13-21(17)22-14-24(26(32)12-18(22)2)28(4)10-8-20-16-30(20,28)6/h11-14,19-20,31-32H,7-10,15-16H2,1-6H3/t19-,20-,27+,28+,29+,30+/m1/s1 |

InChI Key |

XNIZFYLMUVNEOT-MUVIMXQCSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)O)[C@@]3(CC[C@H]4[C@@]3(C4)C)C)[C@@]5(CC[C@H]6[C@@]5(C6)C)C)O |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)O)C3(CCC4C3(C4)C)C)C5(CCC6C5(C6)C)C)O |

Origin of Product |

United States |

Isolation and Source Organism Studies of Laurebiphenyl

Phycological Origins: Laurencia Genus as a Source

The primary natural source of laurebiphenyl is the marine red algal genus Laurencia, which is a member of the Rhodomelaceae family. scielo.brresearchgate.net This genus is renowned for its complex chemical diversity and its capacity to synthesize a wide array of halogenated secondary metabolites, particularly those containing bromine and chlorine. nih.govcelignis.com These compounds are believed to play a role in the algae's defense mechanisms. nih.gov

Detailed phytochemical investigations have led to the successful isolation of this compound from several distinct species within this genus. Documented sources include:

Laurencia tristicha nih.gov

Laurencia nidifica mdpi.com

Laurencia okamurai mdpi.com

Laurencia microcladia researchgate.net

Laurencia obtusa researchgate.net

The presence of this compound and other related sesquiterpenes in these species underscores the chemotaxonomic significance of secondary metabolites in distinguishing between different Laurencia species, a task that can be challenging due to their morphological similarities. nih.govmdpi.com

Isolation and Purification Methodologies

The process of obtaining pure this compound from its algal source is a multi-step procedure involving initial extraction followed by meticulous purification using chromatographic methods.

Chromatography is the cornerstone of purifying this compound from the crude extracts of Laurencia species. Researchers typically employ a combination of techniques to achieve high purity.

The initial fractionation of the crude extract is commonly performed using column chromatography . In this technique, the stationary phase is often silica (B1680970) gel. A solvent system, or mobile phase, is passed through the column to separate the mixture's components. A typical mobile phase for this purpose involves a gradient of solvents with increasing polarity, such as mixtures of n-hexane and ethyl acetate. This allows for the separation of compounds based on their differing affinities for the stationary and mobile phases.

For final purification, High-Performance Liquid Chromatography (HPLC) is frequently utilized. This method offers higher resolution and efficiency compared to standard column chromatography. Reversed-phase HPLC is particularly effective, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. This technique is crucial for separating this compound from other structurally similar compounds present in the extract.

The first step in the isolation process is the extraction of metabolites from the collected and dried algal biomass. The choice of solvent is critical for efficiently extracting the desired compounds. Solvents like ethanol, methanol, chloroform, and dichloromethane, or mixtures thereof, are commonly used to create a crude extract containing a wide range of secondary metabolites, including this compound. nih.govmdpi.com

While traditional maceration or Soxhlet extraction methods are effective, more advanced and environmentally conscious techniques are being explored for the extraction of bioactive compounds from red algae. nih.govresearchgate.netSupercritical Fluid Extraction (SFE) , using supercritical carbon dioxide, presents a green alternative to organic solvents. researchgate.net Another method, Pressurized Liquid Extraction (PLE) , uses solvents at elevated temperatures and pressures to enhance extraction efficiency. researchgate.net These advanced protocols can offer improved yields and selectivity, contributing to a more sustainable and efficient isolation process for compounds like this compound. mdpi.com

Interactive Data Table: Isolation of this compound from Laurencia Species

| Species | Extraction Solvents | Chromatographic Techniques |

| Laurencia tristicha | Not specified in abstract | Silica Gel Column Chromatography, HPLC |

| Laurencia okamurai | Dichloromethane/Methanol | Silica Gel Column Chromatography, Sephadex LH-20 |

| Laurencia pacifica | Ethanol | Normal Phase Chromatography |

| Laurencia nidifica | Not specified in abstract | Not specified in abstract |

| Laurencia microcladia | Not specified in abstract | Not specified in abstract |

Structural Elucidation and Stereochemical Assignment of Laurebiphenyl

Spectroscopic Characterization Methodologies

The determination of laurebiphenyl's complex structure has been made possible through a combination of advanced spectroscopic techniques. core.ac.ukresearchgate.net These methods, each providing a unique piece of the structural puzzle, have been instrumental in confirming its molecular formula, identifying its functional groups, and establishing its absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. nih.govacs.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to map out the connectivity of atoms within the molecule. nih.govacs.org

Initial ¹H and ¹³C NMR spectra provide a fundamental count of the hydrogen and carbon atoms, respectively, and offer insights into their chemical environments. figshare.comnii.ac.jp For instance, the ¹H NMR spectrum reveals the presence and integration of different types of protons, while the ¹³C NMR spectrum distinguishes between methyl, methylene (B1212753), methine, and quaternary carbons. nii.ac.jp

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), have been crucial in assembling the molecular framework. COSY spectra establish proton-proton couplings, revealing adjacent protons, while HMBC spectra show correlations between protons and carbons over two to three bonds, helping to connect different fragments of the molecule. acs.org These combined NMR techniques have been indispensable in confirming the unique cyclolaurane skeleton of this compound. encyclopedia.pubnih.govmdpi.com

Detailed analysis of NMR data from various studies has provided the following characteristic shifts for this compound:

| Technique | Observed Data/Findings | Reference |

|---|---|---|

| ¹H NMR | Matches literature data. | figshare.com |

| ¹³C NMR | Matches literature data. | figshare.com |

| 1D & 2D NMR | Used to establish the structures of this compound and its co-isolated compounds. | researchgate.netnih.govacs.org |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (HRMS)

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), has been vital for determining the exact molecular formula of this compound. researchgate.netnih.gov By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the elemental composition. nii.ac.jp

Fragmentation analysis within the mass spectrometer offers additional structural clues. The way the molecule breaks apart upon ionization can reveal the nature of its subunits and how they are connected. This information, combined with data from other spectroscopic methods, helps to build a complete picture of the this compound structure. researchgate.net The molecular formula of this compound has been consistently confirmed through these mass spectrometric analyses. researchgate.netnih.govacs.org

| Technique | Observed Data/Findings | Reference |

|---|---|---|

| HRMS | Used to establish the molecular formula of this compound and related compounds. | researchgate.netnih.govacs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy plays a crucial role in identifying the functional groups present in this compound. researchgate.netnih.govacs.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. thieme-connect.com

The IR spectrum of this compound exhibits characteristic absorption bands that indicate the presence of specific functional groups. nii.ac.jpthieme-connect.com For example, absorptions in the aromatic region confirm the presence of the biphenyl (B1667301) core, while other bands can signify the types of carbon-hydrogen bonds and other functionalities within the molecule. This technique provides a rapid and effective way to confirm key structural features. core.ac.ukresearchgate.net

| Technique | Observed Data/Findings | Reference |

|---|---|---|

| IR Spectroscopy | Utilized to identify the functional groups present in this compound. | researchgate.netnih.govacs.orgthieme-connect.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the chromophores within the this compound molecule. core.ac.uk Chromophores are parts of a molecule that absorb light in the UV-Vis range, typically associated with conjugated systems of double bonds. technologynetworks.comwikipedia.orgmsu.edu

The UV-Vis spectrum of this compound shows absorption maxima at specific wavelengths, which are characteristic of its biphenyl chromophore. core.ac.uk The position and intensity of these absorptions provide valuable information about the extent and nature of the conjugated system, further confirming the structural assignments made by other spectroscopic methods. mdpi.com

| Technique | Observed Data/Findings | Reference |

|---|---|---|

| UV-Vis Spectroscopy | Applied to analyze the chromophoric system of this compound. | mdpi.comcore.ac.uk |

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. encyclopedia.pubencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms in a molecule. creative-proteomics.comunivr.it

The experimental ECD spectrum of this compound is compared with theoretical spectra calculated for possible stereoisomers. core.ac.ukchiralabsxl.com A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry of the chiral centers within the molecule. mdpi.comcore.ac.uk This technique is particularly important for complex natural products where multiple stereoisomers are possible. encyclopedia.pub

| Technique | Observed Data/Findings | Reference |

|---|---|---|

| ECD Spectroscopy | Used in combination with other techniques for the assignment of absolute configuration. | mdpi.comcore.ac.uk |

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov When a suitable crystal of this compound is obtained, it can be analyzed by X-ray diffraction to generate a three-dimensional electron density map of the molecule. nih.govqueensu.cacsic.es

This map allows for the direct visualization of the molecular structure, including bond lengths, bond angles, and the absolute configuration of all stereocenters. wikipedia.orgqueensu.ca While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides unambiguous proof of the structure and stereochemistry of this compound, corroborating the findings from spectroscopic methods. mdpi.comcore.ac.ukacs.org

| Technique | Observed Data/Findings | Reference |

|---|---|---|

| X-ray Crystallography | A key technique for the definitive determination of the three-dimensional structure of this compound. | mdpi.comcore.ac.ukresearchgate.net |

Chemical Derivatization Strategies for Structural Confirmation

Historically, chemical derivatization has been a cornerstone in the structural elucidation of complex organic molecules, and its application to this compound has been no exception. researchgate.net This strategy involves converting the parent molecule into a series of related compounds, or derivatives, through well-understood chemical reactions. Analysis of the spectroscopic data of these derivatives, in conjunction with the parent compound, provides crucial information about the connectivity and stereochemistry of the original molecule.

While specific derivatization reactions for this compound are detailed in specialized literature, the general approach often involves targeting reactive functional groups within the molecule. For instance, hydroxyl groups can be esterified or etherified, and carbon-carbon double bonds can be subjected to reactions such as hydrogenation or epoxidation. Each successful derivatization provides a new set of spectroscopic data (e.g., NMR, Mass Spectrometry) that can be meticulously compared to the original, helping to piece together the structural puzzle.

A powerful extension of this classical approach is the use of chiral derivatizing agents. These reagents react with specific functional groups in the molecule to form diastereomeric derivatives. The distinct spectroscopic properties of these diastereomers, particularly their NMR spectra, can then be used to determine the absolute configuration of stereogenic centers within the this compound scaffold.

The following interactive table summarizes common derivatization strategies that could be hypothetically applied to a molecule like this compound, based on general principles of organic structure elucidation.

| Functional Group Target | Derivatization Reaction | Information Gained |

| Hydroxyl (-OH) | Esterification (e.g., with Mosher's acid) | Determination of absolute configuration of adjacent stereocenters. |

| Hydroxyl (-OH) | Acetylation | Confirmation of the number of hydroxyl groups and their relative reactivity. |

| Carbon-Carbon Double Bond (C=C) | Hydrogenation | Determination of the number of double bonds and information about the carbon skeleton. |

| Carbon-Carbon Double Bond (C=C) | Ozonolysis | Identification of the location of double bonds by cleaving them to form smaller, identifiable fragments. |

Computational Methods in Support of Structural Elucidation

In modern natural product chemistry, computational methods have become indispensable tools that complement experimental data for structural elucidation. researchgate.netresearchgate.net These in silico techniques provide a powerful means to predict and analyze molecular structures and their spectroscopic properties, offering a crucial layer of validation for proposed structures.

MM2 Force Field Analysis:

Quantum Chemistry for Structure Prediction:

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more rigorous approach to structure prediction and analysis. substack.comarxiv.org Unlike molecular mechanics, quantum chemistry methods explicitly consider the electronic structure of the molecule, leading to more accurate predictions of geometry and a wide range of spectroscopic parameters. substack.com

In the context of this compound's structural elucidation, quantum chemistry plays a vital role in several ways:

Geometry Optimization: Starting from a proposed structure, quantum chemical calculations can be used to find the most stable (lowest energy) geometry. This optimized geometry provides a highly accurate 3D model of the molecule.

NMR Chemical Shift Prediction: One of the most powerful applications of quantum chemistry in this area is the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net By calculating the theoretical NMR spectrum for a proposed structure and comparing it to the experimental spectrum, chemists can gain strong evidence for or against their structural hypothesis. This is particularly valuable for assigning the stereochemistry of complex molecules where multiple diastereomers are possible. researchgate.net

Vibrational Frequency Analysis: Quantum chemistry can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. Comparing the calculated and experimental IR spectra can provide further confirmation of the proposed structure.

Synthetic Strategies and Methodologies for Laurebiphenyl and Analogues

Total Synthesis Approaches to Laurebiphenyl

The total synthesis of this compound, particularly the naturally occurring (-)-laurebiphenyl enantiomer, has been a subject of significant research, demonstrating the power of metal-catalyzed cyclization reactions. capes.gov.brscripps.edu A key strategy involves the enantioselective intramolecular cyclization of 1,6-enyne precursors to form critical cyclopentane (B165970) structures. capes.gov.br

Transition-metal catalysis is central to the efficient synthesis of complex cyclic systems, offering pathways that are often difficult to achieve through traditional methods. nih.govmdpi.commdpi.com In the context of this compound synthesis, catalysts based on palladium and gold have proven to be particularly effective in mediating key bond-forming cyclization steps. scripps.edusemanticscholar.org These reactions often proceed through the activation of alkynes by the metal center, facilitating nucleophilic attack to form the desired ring systems. nih.govmdpi.com

Palladium catalysis has been successfully applied to the enantioselective synthesis of (-)-laurebiphenyl. capes.gov.brscispace.com The core of this strategy is the palladium(II)-catalyzed intramolecular addition of silyl (B83357) enol ethers to alkynes. capes.gov.br Researchers have demonstrated that cationic palladium complexes featuring specific chiral phosphine (B1218219) ligands can effectively catalyze the 5-exo-dig cyclization of silyloxy-1,6-enynes. nih.govscispace.com

For instance, the cyclization of a (Z)-1,6-silyloxyenyne substrate using a palladium catalyst generated the desired methylene (B1212753) cyclopentane ketone intermediate with high yield and excellent enantioselectivity. nih.gov This ketone is a crucial precursor that can be converted into (-)-laurebiphenyl. nih.gov The choice of chiral ligand is critical for achieving high enantiomeric excess (ee). Ligands such as DTBMSegphos and Binaphane have been identified as effective in these transformations. capes.gov.br The reaction's success highlights the ability of palladium catalysts to control stereochemistry while forming complex carbocyclic frameworks. rsc.org

Table 1: Palladium-Catalyzed Enantioselective Cyclization of a Silyloxy-1,6-Enyne Precursor nih.gov

| Catalyst System | Ligand | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| L3Pd(OTf)₂ | DTBMSegphos (L3) | - | - |

| L4Pd(OTf)₂ | Binaphane (L4) | Major Product | - |

| Cationic Palladium Complex | - | 96% | 95% ee |

Homogeneous gold catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack under mild conditions. mdpi.comfrontiersin.org In the synthesis of this compound intermediates, gold catalysts have been explored for the enantioselective cyclization of silyloxy-1,6-enynes, mirroring the strategy used in palladium catalysis. semanticscholar.orgnih.gov Chiral phosphinegold(I) complexes can catalyze these cyclization reactions enantioselectively. nih.gov

While palladium catalysts were effective for certain substrates, gold catalysts proved reactive for internal alkynes that were unreactive under palladium catalysis. nih.gov For example, treatment of a silyloxy-1,6-enyne bearing an internal alkyne with a gold catalyst system, such as L6(AuCl)₂ and NaBARF, furnished the chiral cyclopentane derivative with excellent enantiomeric excess (up to 94% ee). nih.gov This demonstrates the complementary nature of gold and palladium catalysts in organic synthesis.

Copper catalysis is a versatile and cost-effective tool in organic synthesis, widely used for forming carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org Copper(I) catalysts are known to mediate a variety of transformations, including the formal carboboration of alkynes and multicomponent coupling reactions. mdpi.comorganic-chemistry.org While palladium and gold have been explicitly documented in the total synthesis of this compound, the principles of copper catalysis are highly relevant to the types of bond formations required. scripps.edunih.gov Copper-catalyzed cross-coupling reactions, for example, have revolutionized the synthesis of many natural products by enabling new retrosynthetic disconnections. nih.gov Although direct application in published this compound syntheses is not prominent, copper-catalyzed asymmetric conjugate additions and cyclizations represent a powerful set of methods for constructing chiral cyclic and heterocyclic structures, making it a viable area for future synthetic design. wiley.com

Achieving enantioselectivity is a cornerstone of modern organic synthesis, particularly for producing biologically active natural products like (-)-laurebiphenyl. york.ac.uk One established strategy is the use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. york.ac.uk Common examples include Evans's oxazolidinone auxiliaries and Ellman's tert-butanesulfinamide reagent. york.ac.ukosi.lv

In the documented total syntheses of (-)-laurebiphenyl, enantioselectivity is primarily achieved not through substrate-bound chiral auxiliaries, but through the use of chiral ligands complexed to the transition metal catalyst. capes.gov.brnih.gov This approach, known as asymmetric catalysis, uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. rug.nl The chiral phosphine ligands used in the palladium- and gold-catalyzed cyclizations, such as DTBMSegphos and Binaphane, create a chiral environment around the metal center, influencing the facial selectivity of the nucleophilic attack and thus inducing high enantioselectivity in the final product. capes.gov.brnih.gov This method is often highly efficient and avoids the extra steps of attaching and removing a chiral auxiliary. york.ac.uk

Transition-Metal Catalyzed Cyclization Reactions

Development of Synthetic Analogues and Derivatives

The development of synthetic analogues and derivatives of a natural product is crucial for exploring structure-activity relationships. Following the successful total synthesis of (-)-laurebiphenyl, the key synthetic intermediates themselves serve as valuable derivatives for further modification. nih.govscispace.com

The methylene cyclopentane ketone (ketone 10 or 77), obtained in high enantiopurity from the key metal-catalyzed cyclization step, is a significant synthetic derivative. nih.govscispace.com This intermediate is a versatile precursor that was successfully transformed into the natural product (-)-laurebiphenyl. nih.gov The strategic importance of this ketone suggests its potential as a branching point for the synthesis of various this compound analogues. By intercepting the synthesis at this stage, chemists can modify the peripheral functional groups or the core structure to generate a library of related compounds. While the literature primarily focuses on achieving the total synthesis of the natural product itself, the established synthetic route provides a clear and robust platform for the future development of novel this compound derivatives. dntb.gov.ua

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (-)-Laurebiphenyl |

| (Z)-1,6-silyloxyenyne |

| Binaphane |

| DTBMSegphos |

| Evans's oxazolidinone |

| Gold |

| Ketone 10 / 77 (Methylene cyclopentane ketone) |

| NaBARF |

| Palladium |

| (R)-2-phenylglycinol |

| Silyl enol ether |

| tert-Butanesulfinamide |

Mechanistic Investigations of Key Synthetic Transformations

Mechanistic understanding is paramount for the optimization and rational design of synthetic routes toward complex molecules like this compound. Investigations into the key transformations have illuminated the intricate pathways and the critical roles of catalysts and ligands in achieving high efficiency and stereocontrol.

Reaction Pathway Delineation (e.g., Conia-ene-type, Heine reaction mechanisms)

The synthesis of the this compound core often involves sophisticated cyclization reactions, with the Conia-ene and Heine reactions being notable examples.

The Conia-ene reaction is an intramolecular cyclization that typically occurs between an enolizable carbonyl compound and a tethered alkyne or alkene. wikipedia.org In its original form, the reaction required high temperatures to proceed via a pericyclic-like transition state involving the enol tautomer. wikipedia.orgorganic-chemistry.org Modern methodologies, however, utilize metal catalysis to facilitate the reaction under milder conditions. In the context of this compound synthesis, a key step involves a palladium-catalyzed enantioselective cyclization of silyloxy-1,6-enynes. capes.gov.brrhhz.net This transformation is a variant of the Conia-ene reaction where a silyl enol ether acts as the enol equivalent. The proposed mechanism for catalyzed Conia-ene reactions often involves the activation of the alkyne by a metal catalyst. ccspublishing.org.cn For dual-catalyst systems, such as those employing Palladium (Pd) and Ytterbium (Yb), it is suggested that both metals may play a role in activating the alkyne, or one activates the alkyne while the other activates the enolate. ccspublishing.org.cnchem-station.com This is followed by an intramolecular 5-exo-dig cyclization to generate a vinyl metal intermediate, which then undergoes protodemetallation to yield the cyclopentane product and regenerate the active catalyst. ccspublishing.org.cn

The Heine reaction involves the rearrangement of N-acylaziridines to form oxazolines. acs.orgnih.gov This ring-expansion process can be promoted by either Lewis acids or Lewis bases. acs.orgmsu.edu A significant breakthrough applicable to the total synthesis of (-)-laurebiphenyl was the development of the first catalytic, enantioselective Heine reaction. acs.org This method employs a cationic palladium(II)-diphosphine complex to achieve the desymmetrization of meso-N-acylaziridines, producing highly enantioenriched oxazoline (B21484) products. acs.orgnih.gov Mechanistic proposals for this catalytic cycle suggest that the active catalytic species coordinates to the aziridine, facilitating a stereochemically controlled ring-opening and subsequent ring-closing to form the oxazoline product. acs.org Computational studies on related phosphine-catalyzed Heine reactions indicate that the process is under kinetic control and that the transition state involves a specific arrangement of the acyl group to achieve high regioselectivity. nih.gov

Role of Catalytic Species and Ligand Design

The success of modern synthetic strategies for this compound hinges on the sophisticated use of catalytic species and tailored ligands to control reactivity and selectivity. frontiersin.org

In the palladium-catalyzed Conia-ene type cyclization used for a key intermediate of (-)-laurebiphenyl, the choice of catalyst and ligand is critical for achieving high enantiomeric excess (ee). capes.gov.brnih.gov Cationic palladium(II) complexes featuring bulky, chiral bisphosphine ligands have proven highly effective. capes.gov.brnih.gov The design of these ligands is crucial; they influence the catalyst's activity and the stereochemical outcome of the reaction by creating a specific chiral environment around the metal center. tcichemicals.com Key features of effective ligand design include conformational rigidity to allow for predictable conformations of the metal complex, and the ability to systematically tune steric and electronic properties. tcichemicals.com

For instance, the enantioselective cyclization of silyloxy-1,6-enynes has been successfully achieved using complexes like (R)-DTBM-SEGPHOSPd(OTf)₂. nih.gov The DTBM-SEGPHOS ligand, a member of the biaryl bisphosphine family, creates a well-defined chiral pocket that directs the approach of the substrate, leading to high enantioselectivity. nih.gov Similarly, the binaphane ligand has also been shown to be highly effective, sometimes allowing for lower catalyst loadings and shorter reaction times. nih.gov

In the enantioselective Heine reaction, a cationic palladium(II) complexed with a diphosphine ligand is the key catalytic species. acs.orgnih.gov The palladium center acts as a Lewis acid to activate the N-acylaziridine, while the chiral diphosphine ligand controls the absolute stereochemistry during the rearrangement. acs.org The modularity of the substrates, such as using 3-acylisoxazoles as directing groups, can also be exploited to tune the reaction's yield and enantioselectivity. acs.orgnih.gov The design of bivalent ligands, which contain two discrete pharmacophores, is another advanced strategy used in targeting specific biological structures, although its direct application in the synthesis catalysis for this compound is a distinct area of research. nih.gov The fundamental principles of creating specific molecular architectures to control interactions are shared. rsc.orgresearchgate.net

The table below summarizes representative catalytic systems employed in key transformations relevant to the synthesis of this compound analogues.

| Transformation | Catalyst System | Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Conia-ene type Cyclization | Pd(OTf)₂ | (R)-DTBM-SEGPHOS (L3) | (E)-1,6-silyloxyenyne | 85 | 91 | nih.gov |

| Conia-ene type Cyclization | Pd(OTf)₂ | (R)-DTBM-SEGPHOS (L3) | (Z)-1,6-silyloxyenyne | 96 | 95 | nih.gov |

| Conia-ene type Cyclization | Pd(OTf)₂ | Binaphane (L4) | Silyl ketene (B1206846) aminal | 80 | 98 | capes.gov.brnih.gov |

| Heine Reaction | Pd(OTf)₂ | (S)-xyl-binap | meso-N-(isoxazol-3-ylcarbonyl)aziridine | 93 | 94 | acs.org |

Theoretical and Computational Chemistry of Laurebiphenyl

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. wuxiapptec.com These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic wavefunction and energy. aip.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of biphenyl (B1667301) derivatives. chemistryviews.orgnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than its complex wavefunction, which simplifies the calculations significantly. researchgate.net

Table 1: Example of DFT Application in Biphenyl Derivatives (Note: This table presents data for di-ortho-substituted halogenated biphenyls as a proxy for laurebiphenyl.)

| Parameter | M-1 (2,2'-difluorobiphenyl) | M-2 (2,2'-dichlorobiphenyl) | M-3 (2,2'-dibromobiphenyl) |

|---|---|---|---|

| Computational Method | DFT/B3LYP/6-311+G(d,p) | DFT/B3LYP/6-311+G(d,p) | DFT/B3LYP/6-311+G(d,p) |

| Calculated Torsional Angle (C1-C7) | 58.4° | 69.2° | 84.8° |

| Calculated Dihedral Angle | 60° | 74° | 75° |

Data sourced from a computational study on halogenated biphenyls. scivisionpub.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wuxiapptec.comphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and susceptibility to electronic excitation. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. physchemres.org

For substituted biphenyls, the nature and position of substituents can significantly modulate the HOMO and LUMO energy levels and their gap. scivisionpub.com Quantum chemical calculations, typically performed using DFT, are used to compute these values and predict how structural modifications will affect reactivity. scivisionpub.comchemmethod.com For example, calculations on di-ortho-substituted halogenated biphenyls have shown how different halogens alter the HOMO-LUMO gap, thereby influencing their electronic behavior. scivisionpub.com These theoretical insights are invaluable for designing biphenyl derivatives with specific electronic and optical properties for applications in materials science and medicinal chemistry. chemmethod.com

Table 2: Frontier Orbital Energies and Related Quantum Chemical Parameters for Di-ortho-Substituted Halogenated Biphenyls (Note: This data is presented as an illustrative example for the biphenyl class of compounds.) | Parameter (in eV) | M-1 (2,2'-difluorobiphenyl) | M-2 (2,2'-dichlorobiphenyl) | M-3 (2,2'-dibromobiphenyl) | | :--- | :---: | :---: | :---: | | HOMO energy: EH | -6.78 | -6.94 | -6.88 | | LUMO energy: EL | -1.26 | -1.04 | -1.08 | | Energy gap, ΔE = |EH – EL| | 5.52 | 5.90 | 5.80 | | Ionisation potential, I = - EH | 6.78 | 6.94 | 6.88 | | Electron affinity, A = - EL | 1.26 | 1.04 | 1.08 | | Chemical Hardness, η = ΔE/2 | 2.76 | 2.95 | 2.90 | | Chemical Potential, μ | -4.02 | -3.99 | -3.98 | | Electronegativity, χ | 4.02 | 3.99 | 3.98 | Data derived from DFT calculations at the B3LYP/6-311+G(d,p) level of theory. scivisionpub.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed view of conformational changes and dynamics. researchgate.netresearchgate.net This approach is particularly useful for exploring the conformational landscape of flexible molecules like this compound. nih.gov

For biphenyl derivatives, the rotation around the central carbon-carbon single bond is a key conformational degree of freedom. wikipedia.org MD simulations can be used to study the dynamics of this torsional motion and to sample the different conformational states accessible to the molecule at a given temperature. aip.org For instance, a computational study of chlorinated biphenyls employed MD simulations to refine conformational searches, providing a more realistic picture of their accessible geometries. nih.gov Such simulations can reveal the preferred conformations in different environments (e.g., gas phase vs. solvent) and the energy barriers between them, which are crucial for understanding their biological activity and physical properties. rsc.org

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers a suite of tools for predicting the reactivity and selectivity of chemical reactions, thereby guiding synthetic efforts and mechanistic explorations. numberanalytics.com By calculating the energies of reactants, products, and transition states, chemists can map out the potential energy surface of a reaction and identify the most favorable pathways. rsc.org

For molecules in the biphenyl class, computational methods can predict sites of electrophilic or nucleophilic attack, the regioselectivity of reactions, and the influence of substituents on reaction rates. scivisionpub.com The analysis of frontier molecular orbitals (HOMO and LUMO) and the calculated molecular electrostatic potential (MEP) are particularly useful in this regard. nih.govphyschemres.org The MEP map, for example, visually indicates the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. nih.gov DFT calculations have been employed to rationalize the stereochemical outcomes of reactions involved in the synthesis of this compound, highlighting the power of these predictive tools. ccspublishing.org.cn

In silico Modeling of Intermolecular Interactions

In silico modeling encompasses a range of computational techniques used to study how a molecule interacts with other molecules, including proteins, enzymes, or other small molecules. numberanalytics.comnih.govenamine.net These methods are central to drug discovery and materials science, as they can predict binding affinities and modes of interaction. nih.govbiomedpharmajournal.org

For a biologically active compound like this compound, understanding its interactions with potential biological targets is key to elucidating its mechanism of action. nih.govontosight.ai Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding energy. scivisionpub.comnih.gov Studies on substituted biphenyls have utilized molecular docking to investigate their binding to various biological targets. scivisionpub.com Furthermore, more advanced techniques like MD simulations of the ligand-protein complex can provide insights into the stability of the binding and the dynamic nature of the intermolecular interactions, which often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov These computational approaches are invaluable for rationalizing structure-activity relationships and for the design of new, more potent analogues. nih.govontosight.ai

Mechanistic Studies of Laurebiphenyl S Biological Interactions Strictly Non Clinical

In Vitro Cellular Interaction Mechanisms (e.g., specific molecular pathways implicated in cellular processes, not outcomes)

Experimental research dedicated to elucidating the specific molecular pathways affected by Laurebiphenyl is limited. However, its observed cytotoxic activity against several human cancer cell lines provides a foundation for hypothesizing its interaction with key cellular processes. wikipedia.orgstudymind.co.uk The primary reported in vitro biological effect of this compound is cytotoxicity, with IC₅₀ values in the low microgram per milliliter range against cell lines such as lung adenocarcinoma (A549), stomach cancer (BGC-823), and others. studymind.co.uk

Table 1: Reported In Vitro Cytotoxicity of this compound This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various human cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| A549 | Lung Adenocarcinoma | 1.68 | studymind.co.uk |

| BGC-823 | Stomach Cancer | 1.22 | studymind.co.uk |

| Bel7402 | Hepatoma | 1.91 | studymind.co.uk |

| HCT-8 | Colon Cancer | 1.77 | studymind.co.uk |

| HeLa | Cervical Cancer | 1.61 | studymind.co.uk |

Specific molecular targets of this compound have not yet been definitively identified in published literature. Target identification is a critical first step in understanding a compound's mechanism of action. This process typically involves methods designed to measure the interaction between a ligand (like this compound) and its specific receptor or enzyme. mdpi.com

Common techniques for target identification and ligand binding include:

Ligand Binding Assays : These assays measure the degree to which a compound binds to a potential target. mdpi.com They can be performed using various formats, including those with radioactively or fluorescently labeled ligands, to determine binding affinity (reported as the dissociation constant, Kᴅ), receptor density (Bₘₐₓ), and the inhibitory concentration (IC₅₀) of competing molecules. mdpi.comnih.govnih.gov

Affinity-Based Methods : Techniques such as affinity chromatography can be used to isolate binding partners of a compound from cell lysates, leading to their identification via methods like mass spectrometry.

Label-Free Detection : Methods like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) allow for the real-time measurement of binding kinetics (association and dissociation rates) between a ligand and a target protein without the need for labels.

For this compound, such dedicated binding studies are necessary to move from observed cellular effects to a precise understanding of its molecular interactions.

The cytotoxic profile of this compound suggests it may function by inhibiting enzymes crucial for cell survival and proliferation. researchgate.net Enzyme inhibition can occur through several mechanisms:

Competitive Inhibition : An inhibitor with a structure similar to the substrate competes for the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its activity. This inhibition is not affected by substrate concentration. bioninja.com.aumicrobenotes.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. microbenotes.com

Suicide Inhibition : The inhibitor, a substrate analog, binds to the active site and is chemically modified by the enzyme into a reactive species that forms an irreversible covalent bond with the enzyme, permanently inactivating it. wikipedia.org

While it is plausible that this compound acts as an enzyme inhibitor, specific enzymes inhibited by it and the corresponding kinetic mechanisms have not been reported.

Protein-ligand interaction profiling involves the detailed characterization of the non-covalent interactions between a compound and its protein target. These interactions, which include hydrogen bonds, hydrophobic contacts, π-stacking, salt bridges, and halogen bonds, are fundamental to molecular recognition and binding affinity. wikipedia.org

Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to analyze 3D structural data from sources like the Protein Data Bank (PDB) or from molecular docking simulations. wikipedia.orgresearchgate.net PLIP can automatically detect and visualize these interactions, providing insights at the atomic level. wikipedia.org Such analyses are crucial for understanding the structural basis of a compound's activity and for guiding lead optimization in drug discovery. researchgate.net As no specific protein targets for this compound have been experimentally validated and co-crystallized, a detailed experimental protein-ligand interaction profile is not available.

Computational Approaches to Biological Interaction Prediction (e.g., docking, QSAR for mechanistic insights)

In the absence of extensive experimental data, computational methods serve as valuable tools for predicting and analyzing the potential biological interactions of compounds like this compound.

An in silico study explored the potential of natural products from the Laurencia genus, including this compound, as inhibitors of two key enzymes of the SARS-CoV-2 virus: RNA-dependent RNA polymerase (RdRp) and nsp15 endoribonuclease. bioninja.com.au Using molecular docking, the study predicted the binding affinity of this compound to these viral proteins. bioninja.com.au Molecular docking simulates the binding of a ligand to the active site of a target protein, calculating a scoring function to estimate binding affinity. nih.govmdpi.com The results suggested that this compound could potentially interact with these enzymes, though experimental validation is required. bioninja.com.au

Table 2: Molecular Docking Predictions for this compound Against SARS-CoV-2 Targets This table presents the predicted binding energies of this compound with two viral enzymes from a computational screening study. Lower binding energy values suggest a potentially stronger interaction.

| Target Protein | Putative Binding Site | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| RNA-dependent RNA polymerase (RdRp) | Active Site 1 (AS1) | -8.1 | bioninja.com.au |

| RNA-dependent RNA polymerase (RdRp) | Active Site 2 (AS2) | -7.2 | bioninja.com.au |

| nsp15 | Active Site | -7.1 | bioninja.com.au |

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational method. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ajrconline.orgconicet.gov.ar By quantifying physicochemical properties (descriptors) such as lipophilicity, electronic parameters, and steric effects, QSAR can predict the activity of new compounds and provide mechanistic insights. nih.govajrconline.org Although a specific QSAR model has not been developed for this compound and its analogs, this approach could be applied in the future to understand which structural features of the cyclolaurane skeleton are critical for its cytotoxic activity.

Molecular Biology Techniques for Mechanistic Elucidation (e.g., gene expression analysis, pathway analysis relevant to compound interaction)

Research detailing the effects of this compound on gene expression or specific molecular pathways using molecular biology techniques has not been found in the reviewed scientific literature. Such studies are essential for a deeper understanding of a compound's mechanism of action beyond simple cytotoxicity.

Techniques like gene expression profiling using DNA microarrays or RNA sequencing (RNA-seq) can reveal how a compound alters the transcriptional landscape of a cell. nih.govnih.gov By identifying which genes are upregulated or downregulated in response to treatment with this compound, researchers could infer the cellular pathways being affected. nih.gov For example, changes in the expression of genes involved in apoptosis, cell cycle regulation, or stress responses would provide strong clues about its mechanism of action. nih.gov Subsequent pathway analysis using bioinformatics tools could then connect these gene expression changes to specific signaling networks, offering a comprehensive view of the compound's cellular impact.

Advanced Applications and Material Science Integration Non Clinical

Role in Catalysis (e.g., Laurebiphenyl as a potential ligand or scaffold for catalytic systems)

Direct catalytic applications of this compound itself have not been reported in the reviewed literature. However, its core structural motif, the biphenyl (B1667301) group, is a highly significant and privileged scaffold in the design of ligands for homogeneous catalysis. The utility of the biphenyl backbone in creating effective ligands provides a strong rationale for considering this compound derivatives as potential candidates for catalytic systems.

The biphenyl unit is a cornerstone in a variety of phosphine (B1218219) ligands that have proven to be exceptionally effective in transition-metal-catalyzed reactions. conicet.gov.archinesechemsoc.org These ligands, often referred to as Buchwald-type ligands, are known for their steric bulk and electron-rich nature, which enhance the reactivity of palladium catalysts in cross-coupling reactions. acs.org The performance of these catalysts can be finely tuned by introducing different substituents onto the biphenyl structure, which alters their steric and electronic properties. conicet.gov.ar

Key characteristics of biphenyl-based ligands that make them effective include:

Steric Influence : The bulk of the substituents on the biphenyl rings can be modified to create a specific coordination environment around the metal center, influencing the selectivity and efficiency of the catalytic cycle. conicet.gov.ar

Electron-Donating Properties : The electron-rich nature of the biphenyl system can increase the catalytic activity of the metal center. chinesechemsoc.org

Axial Chirality : The restricted rotation around the bond connecting the two phenyl rings can create a chiral environment, making biphenyl scaffolds ideal for developing ligands for asymmetric catalysis. nih.gov

Researchers have successfully synthesized and utilized various biphenyl-based ligands, demonstrating the versatility of this scaffold. For instance, bulky monodentate biphenylarsine ligands have been developed for palladium-catalyzed Heck reactions, showing excellent yields and selectivity. conicet.gov.ar Furthermore, a novel ligand design for gold catalysis, based on a 2-biphenylphosphine framework with an amide group, has been shown to dramatically lower the required catalyst loading by directing the nucleophilic attack. nih.gov This concept of a bifunctional ligand, where one part binds to the metal and another part interacts with the substrate, highlights the sophisticated catalytic architectures that can be built upon a biphenyl scaffold. chinesechemsoc.org

Given these precedents, the this compound structure could theoretically be modified to serve as a ligand scaffold. The existing functional groups and stereocenters on its cyclolaurane skeleton could offer unique steric and electronic properties if incorporated into a ligand design. While this remains a hypothetical application, the proven success of the biphenyl core in catalysis suggests a promising, yet unexplored, avenue for the future development of novel catalysts derived from this natural product.

Table 1: Examples of Catalytic Systems Utilizing a Biphenyl Scaffold

| Catalyst/Ligand Type | Metal | Catalytic Reaction | Key Feature of Biphenyl Scaffold | Reference(s) |

| Biphenyl-based Phosphine Ligands | Palladium | Suzuki and Amination Reactions | Steric bulk and electron-rich properties enhance catalyst activity. | acs.org |

| Monodentate Biphenylarsine Ligands | Palladium | Heck Reaction | Sterically demanding backbone improves catalytic efficiency and selectivity. | conicet.gov.ar |

| 2-Biphenylphosphine with Amide Group | Gold | Addition of Carboxylic Acids to Alkynes | Rigid framework allows for a functional group to direct nucleophilic attack, increasing efficiency. | nih.gov |

| Flexible Biphenyl Phosphite Ligands | Iridium | Allylic Substitution | The flexibility of the biaryl unit allows the catalyst to adapt to different substrates. | nih.gov |

Contribution to Biosensor Development

Biosensors are analytical devices that combine a biological component (like an enzyme or antibody) with a physicochemical detector to identify a target analyte. nih.govresearchgate.net The design of biosensors is a modular process, involving a recognition element, a transducer, and a signal processor. nih.gov There is a wide array of technologies used, including electrochemical, optical, and luminescent methods. nih.govmdpi.com

A review of the current scientific literature indicates that this compound has not been utilized in the development of any biosensor. Its specific binding properties to biological targets are not sufficiently understood or selective to be employed as a recognition element. Furthermore, it does not possess inherent properties, such as fluorescence or electrochemical activity, that would make it a suitable signaling component in a biosensor system. Therefore, there is no evidence of this compound contributing to the field of biosensor technology at present.

Future Research Directions and Unexplored Avenues for Laurebiphenyl

Emerging Synthetic Methodologies

The complex structure of laurebiphenyl presents a significant challenge for chemical synthesis. While its isolation from natural sources like Laurencia nidifica and Laurencia tristicha is established, reliance on natural extraction can be limiting for large-scale studies and potential therapeutic development. researchgate.netspringernature.com The total synthesis of (-)-laurebiphenyl has been reported, marking a significant achievement in the field. scripps.edusemanticscholar.orgsemanticscholar.orgrhhz.net One of the key strategies employed was a palladium-catalyzed enantioselective cyclization of silyloxy-1,6-enynes, demonstrating a powerful method for constructing the core structure with high stereocontrol. scripps.edurhhz.net

Future research in this area should focus on the development of more efficient and scalable synthetic routes. Emerging methodologies that could be explored include:

Catalytic Asymmetric Reactions: Further exploration of transition-metal catalysis, such as those involving gold or other metals, could lead to novel and more efficient cyclization strategies. rhhz.net

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and automated synthesis of this compound and its analogs.

Biocatalysis: Engineering enzymes to perform key steps in the synthetic sequence could offer a greener and highly selective alternative to traditional chemical reagents.

These advancements would not only provide a reliable supply of this compound for further research but also facilitate the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound, particularly at trace levels in complex biological matrices or environmental samples, are crucial for pharmacokinetic studies, understanding its ecological role, and ensuring quality control. Current methods for the analysis of sesquiterpenoids from Laurencia species generally involve a combination of chromatographic and spectroscopic techniques. researchgate.netnih.gov These typically include:

Chromatography: Flash chromatography and thin-layer chromatography (TLC) are used for initial separation and purification. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is employed for more precise separation and quantification. researchgate.net

Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) and mass spectrometry (MS) are indispensable for structural elucidation. researchgate.netresearchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) is also a common tool for analyzing volatile and semi-volatile sesquiterpenoids. researchgate.netnih.gov

For trace analysis, more advanced and sensitive techniques are required. Future research should focus on developing and validating methods such as:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for quantifying this compound in complex mixtures.

Supercritical Fluid Chromatography (SFC): SFC coupled with MS could provide a greener and faster alternative to traditional HPLC methods.

Hyphenated Techniques: The coupling of advanced separation techniques with high-resolution mass spectrometry (HRMS) can provide comprehensive data for both quantification and metabolite identification. semanticscholar.org

Developing robust analytical methods for trace analysis is fundamental for advancing our understanding of this compound's fate and disposition in biological systems.

Deepening Mechanistic Understanding of Biological Interactions

Initial studies have demonstrated the cytotoxic activity of this compound against various human cancer cell lines. springernature.comresearchgate.netscripps.edu However, the precise molecular mechanisms underlying this cytotoxicity remain largely unexplored. researchgate.net While some related compounds from Laurencia are known to induce apoptosis, detailed mechanistic studies on this compound are lacking. researchgate.netnih.gov

Future research should aim to elucidate the specific cellular pathways and molecular targets of this compound. Key areas of investigation include:

Mechanism of Cell Death: Determining whether this compound induces apoptosis, necrosis, autophagy, or other forms of cell death in cancer cells. This can be investigated using techniques like flow cytometry, TUNEL assays, and western blotting for key apoptotic markers.

Target Identification: Identifying the specific proteins or cellular components that this compound directly interacts with. This could involve affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies.

Signal Transduction Pathways: Investigating the effects of this compound on key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the Akt signaling pathway, which has been implicated for related compounds. mdpi.com

Comparative Studies: Comparing the mechanism of action of this compound with its synthetic analogs to understand the structure-activity relationships and identify the key functional groups responsible for its biological activity.

A deeper understanding of its mechanism of action is a prerequisite for any potential therapeutic application and for the rational design of more potent and selective derivatives.

Table 1: Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| BGC-823 | Stomach Cancer | 1.22 | springernature.comscripps.edu |

| HeLa | Cervical Cancer | 1.61 | springernature.comscripps.edu |

| A549 | Lung Adenocarcinoma | 1.68 | springernature.comscripps.edu |

| HCT-8 | Colon Cancer | 1.77 | springernature.comscripps.edu |

| Bel-7402 | Hepatoma | 1.91 | springernature.comscripps.edu |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Exploration of Novel Material Applications

The application of biphenyl (B1667301) compounds in materials science is well-established, with uses in liquid crystals, optical brighteners, and plastics. ontosight.aiwikipedia.orgtaylorandfrancis.com The rigid biphenyl core imparts unique optical and electronic properties to these materials. ontosight.ai Fluorinated biphenyl compounds, for instance, are utilized in liquid crystal displays and organic solar cells due to their stability and weak intermolecular interactions. acs.org

To date, there has been no reported exploration of this compound in the field of materials science. However, its unique dimeric and chiral structure suggests potential for novel applications. Future research could investigate:

Chiral Materials: The inherent chirality of this compound could be exploited for the development of chiral stationary phases for chromatography or as a chiral dopant in liquid crystal formulations.

Organic Electronics: The biphenyl moiety suggests potential for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although modifications to enhance charge transport properties would likely be necessary.

Biocompatible Materials: As a natural product, this compound could be explored as a component in the development of biocompatible polymers or coatings for biomedical devices.

Systematic investigation into the physical and chemical properties of this compound, such as its thermal stability, photophysical properties, and self-assembly behavior, will be the first step in unlocking its potential in materials science.

Sustainable Production and Green Chemistry Principles

The current reliance on natural extraction from Laurencia species for obtaining this compound is not sustainable for large-scale applications. researchgate.net The development of green and sustainable production methods is therefore a critical area for future research. This aligns with the broader goals of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unep.orgitrcweb.orgfatfinger.io

Key avenues for future research in the sustainable production of this compound include:

Metabolic Engineering: Engineering microorganisms, such as bacteria or algae, to produce this compound through fermentation. rsc.orgresearchgate.net This approach, which has been explored for other sesquiterpenoids, offers a potentially renewable and scalable production platform. rsc.orgresearchgate.net This would involve identifying the biosynthetic genes for this compound in Laurencia and expressing them in a suitable microbial host.

Green Synthetic Methods: Integrating green chemistry principles into the chemical synthesis of this compound. This includes the use of renewable solvents, catalytic reagents in place of stoichiometric ones, and energy-efficient reaction conditions. researchgate.netrsc.org

Biomass Valorization: Investigating the potential of using biomass-derived starting materials for the synthesis of this compound, thereby reducing the reliance on petrochemical feedstocks. rsc.org

By embracing these green and sustainable approaches, the future production of this compound can be made more environmentally friendly and economically viable, paving the way for its broader investigation and potential application.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing Laurebiphenyl?

- Methodological Answer : Begin with a systematic literature review to identify established synthetic routes (e.g., coupling reactions or catalytic methods). Optimize parameters such as catalyst loading (e.g., palladium-based catalysts), solvent polarity, and reaction temperature. Purification should involve techniques like column chromatography or recrystallization. Characterization must include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment .

- Table 1 : Key Synthesis Parameters

| Parameter | Optimization Strategy | Characterization Tool |

|---|---|---|

| Catalyst | Screen Pd/C, Pd(OAc)₂ | GC-MS for yield analysis |

| Solvent | Test DMF, THF, toluene | NMR for intermediate tracking |

| Purity | Column chromatography | HPLC (>98% purity threshold) |

Q. How should researchers characterize this compound’s structural identity and purity?

- Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR, IR) to confirm functional groups and molecular structure. Elemental analysis validates stoichiometry. For purity, use HPLC with a UV detector and compare retention times to standards. Differential scanning calorimetry (DSC) can assess crystallinity .

Advanced Research Questions

Q. How can contradictions between experimental data and computational models for this compound’s reactivity be resolved?

- Methodological Answer : Re-examine computational parameters (e.g., density functional theory (DFT) basis sets) for alignment with experimental conditions (solvent, temperature). Validate predictions using kinetic studies (e.g., time-resolved spectroscopy) or isotopic labeling. Cross-reference discrepancies with peer-reviewed studies on analogous biphenyl systems .

Q. What strategies are effective in optimizing this compound’s stability under environmental stressors?

- Methodological Answer : Conduct accelerated aging studies under controlled humidity, temperature, and UV exposure. Monitor degradation via mass spectrometry (MS) to identify byproducts. Thermal stability can be assessed using thermogravimetric analysis (TGA). Compare results with structure-activity relationship (SAR) models to predict decomposition pathways .

Q. How should researchers address inconsistencies in reported toxicity data for this compound?

- Methodological Answer : Evaluate experimental protocols for dose administration, model organisms, and endpoint measurements (e.g., LC₅₀ vs. NOAEL). Perform meta-analyses of existing datasets, prioritizing studies adhering to OECD guidelines. Validate findings using in vitro assays (e.g., cytotoxicity in HepG2 cells) and in silico toxicity prediction tools (e.g., QSAR) .

Methodological Frameworks

Q. What frameworks guide the formulation of rigorous research questions for this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps. For example:

- Novelty : Investigate this compound’s potential as a chiral scaffold in asymmetric catalysis.

- Feasibility : Pilot small-scale reactions before scaling up.

- Ethical : Adopt green chemistry principles to minimize waste .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Document all experimental details (e.g., reagent lot numbers, instrument calibration logs) in supplementary materials. Use standardized protocols (e.g., IUPAC guidelines for nomenclature). Share raw data in repositories like Zenodo and provide step-by-step workflows for computational analyses .

Cross-Disciplinary Applications

Q. What interdisciplinary approaches enhance this compound’s application in material science?

- Methodological Answer : Collaborate with computational chemists to predict electronic properties (e.g., bandgap via DFT). Partner with material scientists to test this compound in organic semiconductors using techniques like atomic force microscopy (AFM) and X-ray diffraction (XRD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.